3-Amino-2-bromo-5-chloropyridine
CAS No.: 90902-83-3
Cat. No.: VC1998560
Molecular Formula: C5H4BrClN2
Molecular Weight: 207.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90902-83-3 |
|---|---|
| Molecular Formula | C5H4BrClN2 |
| Molecular Weight | 207.45 g/mol |
| IUPAC Name | 2-bromo-5-chloropyridin-3-amine |
| Standard InChI | InChI=1S/C5H4BrClN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |
| Standard InChI Key | AZOXQBMBDRLSCQ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1N)Br)Cl |
| Canonical SMILES | C1=C(C=NC(=C1N)Br)Cl |
Introduction
Physical and Chemical Properties
Physical Properties
The physical properties of 3-amino-2-bromo-5-chloropyridine are summarized in Table 1 below:
The compound's light yellow to brown coloration is typical for halogenated aromatic amines. Its relatively high melting point reflects the strong intermolecular interactions due to hydrogen bonding from the amino group and dipole-dipole interactions involving the halogens.
Chemical Properties
Chemically, 3-amino-2-bromo-5-chloropyridine exhibits the following characteristics:
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Acidity/Basicity: The amino group contributes basicity to the molecule, with a predicted pKa value of -0.54 ± 0.10 .
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Reactivity: The bromine and chlorine atoms are reactive sites for nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling .
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Stability: The compound is stable under standard laboratory conditions but should be stored under inert gas (e.g., nitrogen or argon) at low temperatures (2–8 °C) to prevent degradation .
Synthesis of 3-Amino-2-Bromo-5-Chloropyridine
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives or halogenated precursors.
Method A: Bromination and Amination
One commonly reported method involves bromination followed by amination:
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Bromination of a chlorinated pyridine precursor using bromine and phosphorus(III) bromide.
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Reduction or substitution reactions to introduce the amino group using reagents like iron turnings in acetic acid .
Method B: Diazotization
An alternative route employs diazotization reactions:
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Starting with a chlorinated pyridine derivative.
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Diazotization followed by substitution with bromine to yield the desired product .
These methods highlight the versatility of halogenated pyridines as intermediates in organic synthesis.
Yield Optimization
The yield of these reactions depends on factors such as reaction temperature, solvent choice, and reagent purity:
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Typical yields range from moderate to high (~70–80%) depending on reaction conditions .
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Mild reaction conditions are preferred to minimize side-product formation and facilitate purification.
Applications of 3-Amino-2-Bromo-5-Chloropyridine
Pharmaceutical Intermediates
This compound is a key intermediate in synthesizing antibacterial agents such as PC190723, which targets bacterial cell division proteins . Its halogenated structure enables further derivatization into bioactive molecules.
Agrochemical Development
Halogenated pyridines are valuable scaffolds for designing herbicides and fungicides due to their ability to interact with biological targets selectively.
Material Science
In materials science, derivatives of this compound are explored for their electronic properties, making them candidates for organic semiconductors or light-emitting diodes.
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